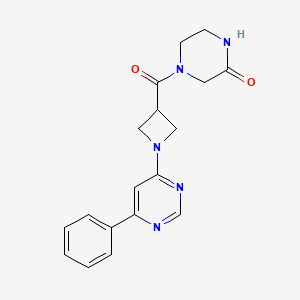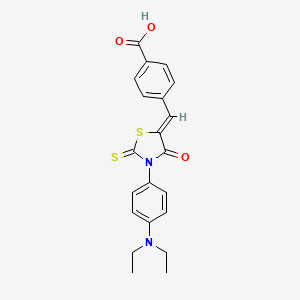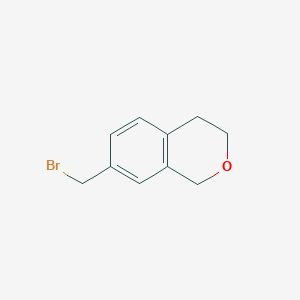![molecular formula C19H18N2O2S B3001547 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 313469-49-7](/img/structure/B3001547.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of a related compound involving a thiazol-2-yl group was achieved by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . Another study reported the synthesis of thiazole derivatives using the Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed method that is useful for forming carbon-nitrogen bonds . These methods could potentially be adapted for the synthesis of "N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide".
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been characterized using various techniques such as X-ray diffraction, IR-NMR spectroscopy, and density functional theory (DFT) calculations . For example, the X-ray crystallography study of a thiazole compound revealed the presence of two independent molecules in the asymmetric unit and provided detailed geometric parameters . DFT calculations complement experimental findings by optimizing molecular geometry and predicting properties such as vibrational frequencies and molecular electrostatic potential distribution .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide". However, the chemical reactivity of thiazole derivatives can be inferred from their molecular structure and electronic properties, such as the distribution of frontier molecular orbitals (FMOs) . These properties influence how the compound might react with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. The papers discuss the solid-state structure and intermolecular interactions, which can affect these properties . For instance, the presence of weak hydrogen bonds and π-π stacking interactions can influence the compound's melting point and solubility . The antioxidant activity of thiazole derivatives has also been evaluated, indicating potential applications in medicinal chemistry .
Scientific Research Applications
Antifungal Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide and its derivatives have shown potential in antifungal applications. A study by Jafar et al. (2017) synthesized similar compounds and evaluated their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. The compounds demonstrated effective antifungal properties, particularly against Aspergillus terreus (Jafar et al., 2017).
Antimicrobial Screening
Compounds with structural similarity to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide have been synthesized and screened for antimicrobial properties. Desai et al. (2013) explored the antimicrobial potential of a series of these compounds against various bacteria and fungi. These thiazole derivatives showed promise in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) investigated zinc phthalocyanine derivatives with methoxybenzamide structures for photodynamic therapy, particularly in cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antihypertensive and Cardiotropic Drugs
Research by Drapak et al. (2019) focused on synthesizing and evaluating thiazol-2-imine derivatives as potential antihypertensive and cardiotropic drugs. Their pharmacological studies confirmed the antihypertensive effect of these compounds, highlighting their potential in cardiovascular therapy (Drapak et al., 2019).
Anticancer and Antiviral Activities
Compounds structurally related to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide have shown promising anticancer and antiviral activities. A study by Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and tested them for in vitro anticancer activity, demonstrating selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).
Future Directions
The future research directions for this compound would likely involve further exploration of its biological activities and potential applications in medicine. This could include studies to determine its mechanism of action, evaluate its efficacy and safety, and develop methods for its synthesis and modification .
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-4-5-15(10-13(12)2)18(22)21-19-20-17(11-24-19)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKSLPNWOHXSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)
